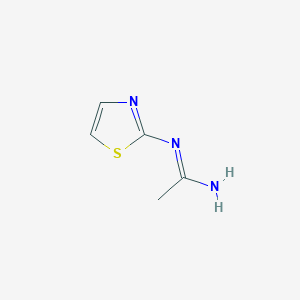

N-(thiazol-2-yl)acetimidamide

Vue d'ensemble

Description

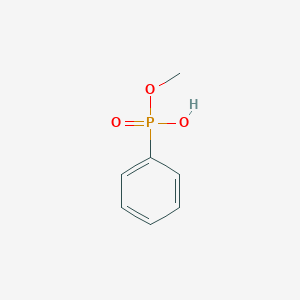

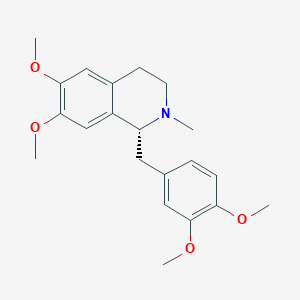

“N-(thiazol-2-yl)acetimidamide” is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Synthesis Analysis

The synthesis of “N-(thiazol-2-yl)acetimidamide” involves the reaction of acetyl chloride and 2-amino-thiazole in dry acetone . The yield of the reaction is not specified in the available literature .

Molecular Structure Analysis

The molecular structure of “N-(thiazol-2-yl)acetimidamide” is characterized by the presence of a thiazole ring, which is planar and exhibits aromatic properties . The InChI code for this compound is 1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8) .

Physical And Chemical Properties Analysis

“N-(thiazol-2-yl)acetimidamide” is a solid compound with a melting point of 202-206°C . It has a molecular weight of 142.18 . The compound is stored at a temperature of 4°C and protected from light .

Applications De Recherche Scientifique

Green Synthesis and Antimicrobial Evaluation

- N-(benzo[d]thiazol-2-yl)acetimidamide derivatives synthesized using ultrasound irradiation have shown promising antimicrobial activities against various bacterial and fungal strains. This green synthesis approach offers significant reductions in reaction times and higher yields (Rezki, 2016).

Inhibition of Cytidine 5'-Triphosphate Synthetase

- A specific chemotype, including derivatives of N-(thiazol-2-yl)acetimidamide, acts as inhibitors of cytidine 5'-triphosphate synthetase (CTPS1/2), which is crucial in the de novo pyrimidine synthesis pathway. These inhibitors have shown significant pharmacological responses in animal models of inflammation (Novak et al., 2022).

Optoelectronic Properties in Polymer Science

- N-(thiazol-2-yl)acetimidamide incorporated in thiazole-containing monomers has been used in electrochemical polymerization to investigate the optoelectronic properties of conducting polymers. These polymers exhibited potential in optical applications due to their satisfactory switching times and appropriate optical contrast (Camurlu & Guven, 2015).

Anticancer Activities

- Derivatives of N-(thiazol-2-yl)acetimidamide have shown reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. These findings highlight the potential of these compounds in cancer therapy (Duran & Demirayak, 2012).

Antibacterial Agent Development

- Novel N-(thiazol-2-yl)acetimidamide derivatives have been synthesized and characterized, showing broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential as new antibacterial agents (Borad et al., 2015).

Anti-HIV Activity

- Certain N-(thiazol-2-yl)acetimidamide derivatives have been evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1. This indicates their potential use in HIV treatment (Bhavsar et al., 2011).

Orientations Futures

The future directions for “N-(thiazol-2-yl)acetimidamide” could involve further exploration of its biological activities and potential applications. For instance, thiazole derivatives have been found to exhibit antibacterial activity , suggesting potential use in the development of new antimicrobial agents.

Propriétés

IUPAC Name |

N'-(1,3-thiazol-2-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-4(6)8-5-7-2-3-9-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRQQYDNNZVING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/C1=NC=CS1)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiazol-2-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)